

Toxicological Profile of Amaranth (E123): A Technical Guide

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Compound of Interest

Compound Name: *Amaranth Red 2*

Cat. No.: *B1171559*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Amaranth (E123), a synthetic red azo dye. The information is compiled from various scientific studies and regulatory assessments to support research and professional evaluation of this colorant.

Executive Summary

Amaranth (E123), also known as FD&C Red No. 2, is a synthetic azo dye that has been subject to extensive toxicological evaluation. While it is approved for limited use in certain food products in the European Union, it has been banned in the United States since 1976 due to safety concerns, particularly regarding its carcinogenicity. This guide summarizes key findings on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. The metabolism of Amaranth primarily involves azo reduction by gut microbiota into aromatic amines. Notably, there is a significant distinction in the scientific literature between the synthetic dye Amaranth (E123) and extracts from the *Amaranthus* plant genus, with the latter showing various bioactive properties, including anti-inflammatory effects, that are not attributed to the dye itself.

Chemical and Physical Properties

Property	Value
Common Names	Amaranth, FD&C Red No. 2, C.I. Food Red 9, E123
Chemical Name	Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate
CAS Number	915-67-3
Molecular Formula	C ₂₀ H ₁₁ N ₂ Na ₃ O ₁₀ S ₃
Molecular Weight	604.47 g/mol
Appearance	Reddish-brown, dark red to purple water-soluble powder
Solubility	Soluble in water

Toxicological Data

The toxicological data for Amaranth (E123) is summarized in the following tables, covering acceptable daily intake, acute toxicity, and no-observed-adverse-effect levels from various studies.

Acceptable Daily Intake (ADI)

Regulatory Body	ADI (mg/kg bw/day)	Year Established	Basis for ADI
SCF	0-0.8	1984	90-day rat study
JECFA	0-0.5	1984	Long-term carcinogenicity study in rats
EFSA	0.15	2010	Point of departure of 15 mg/kg bw/day from a 2-year study and reproductive/developmental toxicity studies, with an uncertainty factor of 100

Acute Toxicity

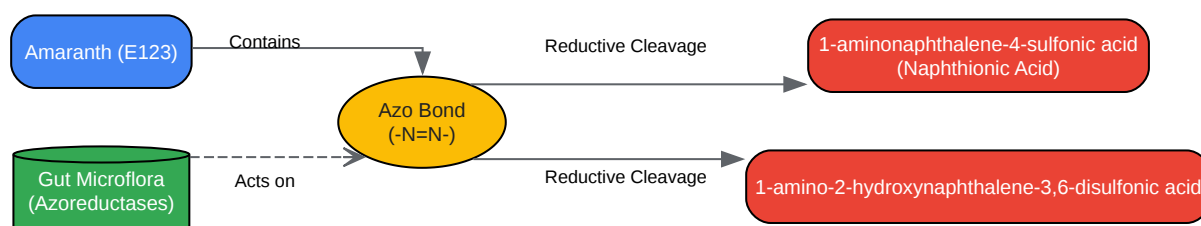
Species	Route	LD ₅₀ (mg/kg bw)	Reference
Rat	Oral	> 2000	Krishnamurthy et al., 2023[1]

No-Observed-Adverse-Effect Level (NOAEL)

Species	Study Duration	NOAEL (mg/kg bw/day)	Key Findings	Reference
Rat	Sub-chronic (28-day)	1000	No adverse effects observed.	Krishnamurthy et al., 2023[1]
Rat	Chronic (1-year)	180	No adverse effects observed.	Krishnamurthy et al., 2023[1]
Rat	Long-term (in utero exposure)	Not established	Increased incidence of renal calcification and pelvic epithelial hyperplasia in females at all treated doses (50, 250, and 1250 mg/kg/day).	Clode et al., 1987[2]

Metabolism

The primary metabolic pathway for Amaranth (E123) in mammals is the reductive cleavage of the azo bond ($-N=N-$) by the gut microflora. This process is carried out by bacterial azoreductases and results in the formation of aromatic amines. The main metabolites identified are 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and 1-amino-2-hydroxynaphthalene-3,6-disulfonic acid.[3] These metabolites can then be absorbed systemically to a certain extent.



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Metabolic pathway of Amaranth (E123) via azo reduction by gut microflora.

Toxicological Endpoints

Carcinogenicity

The carcinogenic potential of Amaranth (E123) has been a subject of controversy. Early studies in the 1970s suggested a link to cancer in laboratory animals, which led to its ban in the United States.[4] However, a long-term toxicity study by Clode et al. (1987) concluded that Amaranth fed to rats at doses up to 1250 mg/kg/day did not have a carcinogenic effect.[2] The International Agency for Research on Cancer (IARC) has classified Amaranth as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited or inadequate evidence in experimental animals.

Genotoxicity

The genotoxicity of Amaranth (E123) has been evaluated in numerous assays. A study by Jabeen and Rahman demonstrated a genotoxic effect in *Saccharomyces cerevisiae* at a concentration of 1,250 µg/mL.[5] However, another study showed that while Amaranth and its metabolites can cause transient DNA damage in the colon of mice, this did not translate into stable genotoxic lesions in the gut micronucleus assay at doses up to 2000 mg/kg.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Amaranth have yielded mixed results. A long-term study by Collins et al. (1975) investigated the effects of dietary Amaranth on rat reproduction.[6] The study by Clode et al. (1987), which included in utero exposure, found that at the highest dose (1250 mg/kg/day), rats produced more pups, but the average pup weight was lower than in the control group.[2] No teratogenic effects were observed in this study.

Cellular Signaling Pathways

A thorough review of the scientific literature reveals a lack of evidence for the direct modulation of specific cellular signaling pathways, such as NF-κB, MAPK, or apoptosis pathways, by the synthetic dye Amaranth (E123) itself. It is crucial to distinguish the synthetic colorant from extracts of the *Amaranthus* plant genus. Studies on *Amaranthus* plant extracts have shown various biological activities, including anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and induction of apoptosis in cancer cell lines.[7][8][9][10][11][12] These

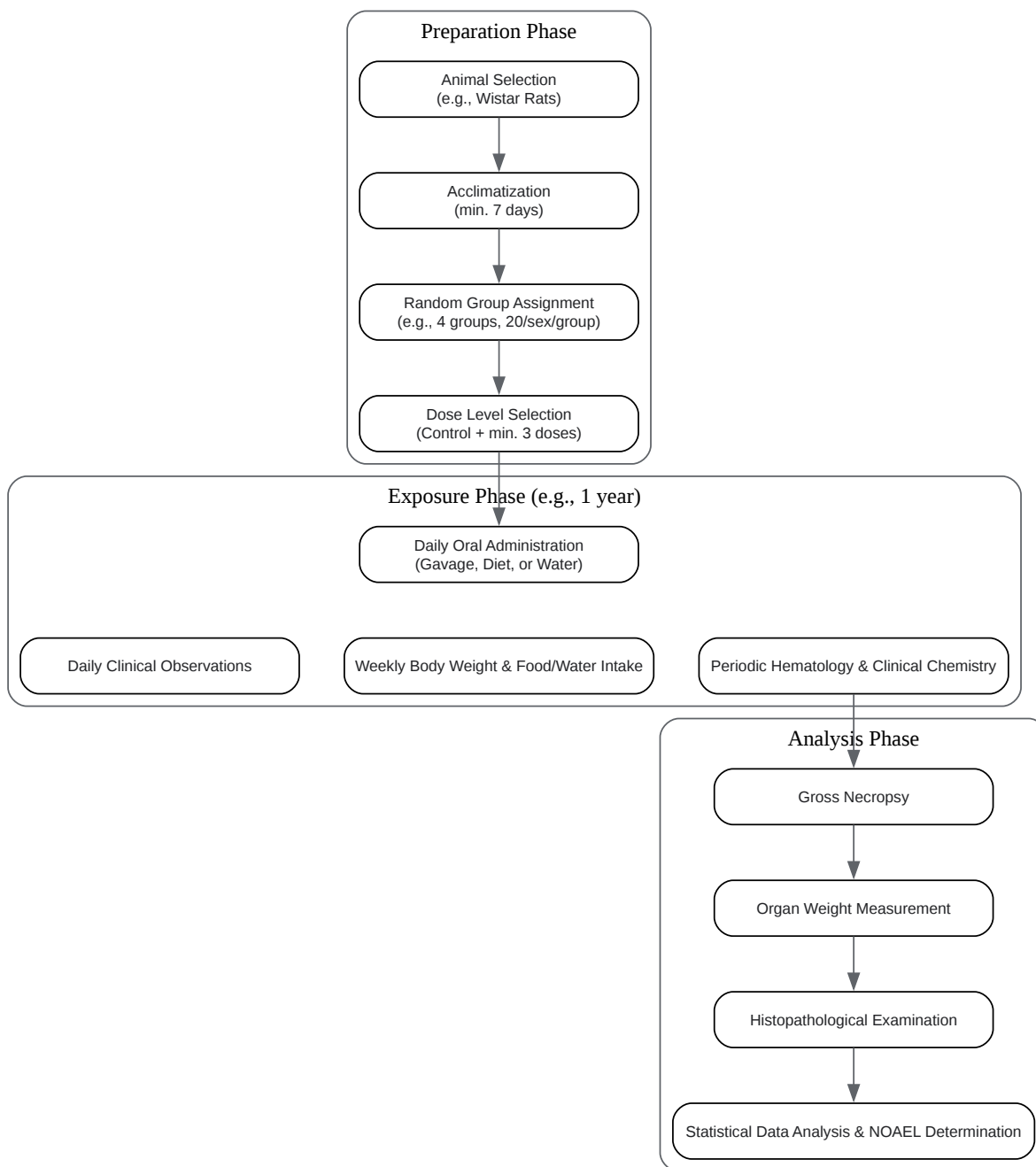
effects are attributed to the bioactive compounds present in the plant, such as peptides and phenolic compounds, and should not be extrapolated to the synthetic azo dye Amaranth (E123). One study did report an interaction between Amaranth dye and DNA in vitro, suggesting an intercalative binding mode, but this has not been linked to a specific signaling cascade in a cellular context.[4][13]

Experimental Protocols

The toxicological evaluation of Amaranth (E123) has often followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are generalized experimental workflows based on these guidelines.

Chronic Oral Toxicity Study (based on OECD 452)

A chronic oral toxicity study aims to characterize the toxicological profile of a substance following prolonged and repeated exposure.



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Generalized workflow for a chronic oral toxicity study based on OECD Guideline 452.

Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 452 Guideline[14]):

- Test Species: Wistar rats (100 males and 100 females).
- Group Size: 40 rats per group (20 males and 20 females).
- Dose Groups: Control (distilled water) and three dose levels (e.g., 45, 90, and 180 mg/kg bw/day).
- Administration: Once daily oral gavage.
- Duration: One year.
- Observations: Daily clinical signs, weekly body weight and food consumption.
- Clinical Pathology: Hematology and clinical chemistry at termination.
- Pathology: Gross necropsy and histopathological examination of major organs.

Acute Oral Toxicity Study (based on OECD 423)

This study provides information on the hazards of acute oral exposure to a substance.

Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 423 Guideline[15]):

- Test Species: Wistar albino rats (female only, as they are generally more sensitive).
- Group Size: 3 animals per step.
- Procedure: A stepwise procedure is used with a starting dose (e.g., 2000 mg/kg). The outcome of the first step determines the next step (e.g., dosing at a lower, higher, or the same dose).
- Administration: Single oral dose via gavage.
- Observation Period: 14 days.
- Endpoints: Mortality, clinical signs of toxicity, and body weight changes. Gross necropsy is performed at the end of the study.

Conclusion

The toxicological profile of Amaranth (E123) is complex and has led to differing regulatory statuses globally. The established ADI by EFSA is 0.15 mg/kg bw/day. While acute toxicity is low, long-term studies in rats have raised concerns about renal effects, even at the lowest doses tested, making it difficult to establish a clear no-untoward-effect level in some studies. The primary metabolic pathway is through azo reduction by gut microbiota, leading to the formation of sulfonated aromatic amines. There is currently no direct scientific evidence to suggest that Amaranth (E123) modulates key cellular signaling pathways, a point of distinction from the bioactive properties reported for extracts of the Amaranthus plant. Researchers and professionals in drug development should consider the existing toxicological database and the specific regulatory landscape when evaluating the use of this colorant.

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